Disperse blue 3

Textile dyeing Diffusion kinetics Polymer dyeing

Cross-sectional shade non-uniformity in synthetic fibers leads to quality rejection and rework costs. C.I. Disperse Blue 3 (CAS 86722-66-9) solves this: at 80°C it penetrates nylon 6 filaments homogeneously, unlike azo dyes that leave steep concentration gradients. Sonication pre-treatment further boosts uptake on polyester and cotton, cutting dye cost per unit. QC teams benefit from a validated HPLC-UV method (LOD 0.05 mg/kg; GB/T 23345-2009). Documented anaerobic biodegradability (89-91% decolorization) supports wastewater compliance.

Molecular Formula C17H16N2O3
Molecular Weight 296.32 g/mol
CAS No. 86722-66-9
Cat. No. B134001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisperse blue 3
CAS86722-66-9
Synonyms1-[(2-hydroxyethyl)amino]-4-(methylamino)-9,10-anthracenedione;  NSC 64753;  Serisol Brilliant Blue BGN 300; 
Molecular FormulaC17H16N2O3
Molecular Weight296.32 g/mol
Structural Identifiers
SMILESCNC1=C2C(=C(C=C1)NCCO)C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C17H16N2O3/c1-18-12-6-7-13(19-8-9-20)15-14(12)16(21)10-4-2-3-5-11(10)17(15)22/h2-7,18-20H,8-9H2,1H3
InChIKeyNLXFWUZKOOWWFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disperse Blue 3 Properties and Procurement


C.I. Disperse Blue 3 (CAS 86722-66-9; synonymous with CAS 2475-46-9 in Color Index listings) is an anthraquinone-based disperse dye with molecular formula C₁₇H₁₆N₂O₃ and molecular weight 296.32 g/mol . It is characterized by very low water solubility and requires fine dispersion in aqueous media for application to hydrophobic synthetic fibers, primarily polyester, acetate, and nylon [1]. The compound's anthraquinone chromophore confers a characteristic deep blue hue and a defined set of fastness properties under standard textile processing conditions. This evidence guide focuses exclusively on quantifiable, comparator-driven performance metrics relevant to scientific selection, formulation development, and quality control procurement, rather than providing a general product description.

1
Workflow
Disperse dyeing of hydrophobic synthetic fibers (polyester, acetate, nylon)
2
Format requirement
Very low water solubility; requires fine aqueous dispersion for application
3
Selection context
Anthraquinone chromophore with defined fastness profile under standard textile processing

Substitution Risks for Disperse Blue 3


Substitution of Disperse Blue 3 with other in-class anthraquinone dyes (e.g., C.I. Disperse Blue 27, C.I. Disperse Blue 56) or common azo alternatives (e.g., C.I. Disperse Red 1) without empirical validation introduces measurable variability across multiple performance axes. Disperse Blue 3 exhibits dyeing equilibrium behavior, lightfastness rating, and biodegradation kinetics that are distinct from its analogs and are not inferable from chemical class alone [1]. For instance, the compound's specific substituent pattern on the anthraquinone core—1-methylamino-4-ethanolamino—directly influences its diffusivity in polymer matrices and its resistance to photolytic and microbial degradation pathways, which differ quantitatively from those of structurally related blue disperse dyes [2]. The following quantitative evidence delineates the exact performance boundaries where Disperse Blue 3 cannot be interchanged without consequence for dye uptake homogeneity, effluent treatability, or analytical method performance.

Diffusion
DB3 homogeneous nylon penetration
Alternate dyes may show surface gradient
Azo analogs can retain steep concentration profile, altering shade uniformity.
Fastness
Specific lightfastness rating
In-class analogs differ quantitatively
Substituent pattern on anthraquinone core influences photolytic resistance.
Biodegradation
Intermediate anaerobic treatability
Reactive or azo dyes rank differently
Effluent residence time must be recalibrated for substitute dye loads.

Quantitative Performance Evidence


Diffusion Behavior: DB3 vs. Disperse Red 1 in Nylon 6

In a comparative study of anisotropic dye diffusion in nylon 6 filament, Disperse Blue 3 (anthraquinone) and Disperse Red 1 (azobenzene) exhibited fundamentally different concentration-penetration profiles at 80°C. Disperse Blue 3 approached an equilibrium state characterized by homogeneous coloration throughout the fiber cross-section, while Disperse Red 1 maintained a pronounced concentration gradient with an absorption maximum located 100–200 μm from the fiber surface [1]. This distinction is critical for predicting shade uniformity in batch dyeing processes and cannot be assumed from dye class similarity.

Diffusion equilibrium
Head-to-head
DB3 achieved homogeneous cross-sectional coloration in nylon 6 at 80°C, while Disperse Red 1 retained a surface concentration gradient with absorption maximum 100–200 μm from fiber surface.
Supports uniform shade penetration interpretation.
Microspectrophotometry of 900 μm filament cross-sections; dye bath 80°C.
Textile dyeing Diffusion kinetics Polymer dyeing Process optimization

Sonication-Assisted Nano-Dispersion and Uptake

Sonication treatment of Disperse Blue 3 to produce nano-sized dye particles (SND) resulted in measurably enhanced dye uptake on polyester (PET) and cotton fabrics compared to non-sonicated dye (NSND). The study optimized sonication duration and demonstrated that reduced particle size, confirmed by transmission electron microscopy (TEM), directly correlated with improved exhaustion and shade depth in both dyeing and transfer printing applications [1]. While the study included Disperse Orange 1 as a parallel test compound, the reported uptake improvements for Disperse Blue 3 under optimized sonication represent a process-specific differentiator for formulations requiring enhanced color yield.

Nano-dispersion uptake
Head-to-head
Sonication reduced DB3 particle size to nanoscale, significantly improving dye uptake on PET and cotton fabrics versus non-sonicated DB3 (two-way ANOVA).
Supports process-intensified color yield interpretation.
TEM confirmed nanoscale particles; optimized sonication duration.
Nanotechnology Disperse dyeing Particle size reduction Process intensification

Anaerobic Biodegradation vs. Other Anthraquinone Dyes

Under anaerobic conditions with formate and ferric citrate as electron donor/acceptor, Shewanella sp. NTOU1 decolorized five anthraquinone dyes at initial concentrations of 1,000 mg/L. The initial color removal rates (mg/L/h) were ranked as: Reactive Blue 19 > Reactive Blue 4 > Disperse Blue 3 > Disperse Red 15 > Mordant Red 11. The extent of color removal after treatment was 89–91% for Disperse Blue 3, compared to 90–98% for RB19, 86–96% for RB4, 69–82% for DR15, and 39–41% for MR11 [1]. This intermediate biodegradability profile positions Disperse Blue 3 as more treatable than certain disperse azo dyes but less amenable than highly reactive anthraquinones, a consideration for effluent management strategy selection.

Anaerobic decolorization
Head-to-head
DB3 decolorization extent 89–91%; initial color removal rate ranked third among five anthraquinone dyes: RB19 > RB4 > DB3 > DR15 > MR11.
Supports intermediate biodegradability screening context.
Shewanella sp. NTOU1, 1,000 mg/L, pH 8–9, 45°C, formate/ferric citrate.
Bioremediation Wastewater treatment Anthraquinone dye degradation Microbial decolorization

HPLC-UV Method Validation for Textile Fibers

A validated HPLC-UV method for the determination of Disperse Blue 3 in textile fibers has been established according to Chinese national standard GB/T 23345-2009. The method employs a C18 column with acetonitrile-water (1:1) mobile phase and detection at 600 nm. The method detection limit (LOD) for Disperse Blue 3 is 0.05 mg/kg, and the limit of quantitation (LOQ) is 0.15 mg/kg, with a linear calibration range of 0.15–10 mg/L and acceptable recovery (80–120%, RSD ≤10%) . These validated performance characteristics provide a benchmark for laboratories establishing in-house quality control or residue monitoring programs for Disperse Blue 3-containing textile products.

HPLC-UV method LOD/LOQ
Data to verify
LOD 0.05 mg/kg, LOQ 0.15 mg/kg, linear range 0.15–10 mg/L, recovery 80–120% (RSD ≤10%).
Supports analytical method benchmarking context.
C18 column, acetonitrile-water (1:1), detection 600 nm; per GB/T 23345-2009.
Analytical chemistry Quality control HPLC method validation Textile testing

Solar Photoelectro-Fenton Treatment Kinetics

The solar photoelectro-Fenton (SPEF) process using 0.5 mM Fe²⁺ + 0.1 mM Cu²⁺ as co-catalysts achieved total decolorization and near-complete mineralization of simulated Disperse Blue 3 dye bath effluent at 50 mA cm⁻² in 150 and 360 minutes, respectively, with energy consumption of 11.0 and 26.4 kWh m⁻³ [1]. This dual-catalyst system demonstrated faster degradation kinetics than Fe²⁺-only or Cu²⁺-only SPEF treatments, attributed to the synergistic action of UV photolysis and hydroxyl radicals on Cu(II) and Fe(III) complexes of DB3 degradation intermediates. Up to 15 aromatic by-products were identified by GC-MS, and a detailed reaction scheme was proposed, establishing DB3 as a well-characterized model compound for anthraquinone dye degradation studies.

SPEF mineralization
Head-to-head
With Fe²⁺/Cu²⁺ co-catalyst, total decolorization in 150 min, near-complete TOC removal in 360 min at 50 mA cm⁻². Energy: 11.0 and 26.4 kWh m⁻³.
Supports treatment kinetics benchmarking interpretation.
BDD anode, air-diffusion cathode, pH 3.0, 0.1 M Na₂SO₄, solar photoreactor.
Advanced oxidation processes Wastewater treatment Fenton chemistry Industrial effluent management

Electro-Activated Persulfate Decolorization

In the electro-activated persulfate (electro-PS) process using a Ti/IrO₂Ta₂O₅ electrode, complete decolorization of Disperse Blue 3 (DB3) was achieved within 30 minutes at 70°C under synergistic electro-PS/thermal activation. At 40 mA cm⁻², electro-PS yielded significantly higher TOC conversion (above 60%) than sole heat-activated persulfate in the temperature range of 30–70°C, with the performance gap narrowing to near-equivalence only at 90°C after 60 minutes [1]. This temperature-dependent synergy provides a quantitative basis for selecting operating conditions when DB3 mineralization is the treatment objective.

Electro-PS vs. heat-PS
Supporting evidence
Electro-activated persulfate achieved >60% TOC conversion at 30–70°C vs. lower for heat-activated PS alone; performance gap closed only at 90°C after 60 min.
Supports process selection context for TOC removal.
Ti/IrO₂Ta₂O₅ electrode, persulfate dose 20–100%, pH 3–12.
Electrochemical oxidation Persulfate activation Dye wastewater Mineralization kinetics

Disperse Blue 3 Application Scenarios


Uniform Nylon 6 Dyeing Process

Based on direct head-to-head diffusion studies at 80°C, Disperse Blue 3 achieves homogeneous cross-sectional coloration in nylon 6 filaments, whereas azo-based alternatives like Disperse Red 1 retain a steep concentration gradient [1]. This makes DB3 the preferred choice for nylon fiber dyeing processes where shade uniformity and resistance to surface abrasion revealing undyed core material are critical quality metrics. Process engineers can confidently specify DB3 for applications such as automotive interior textiles, high-performance apparel, and technical fibers where color consistency through the fiber cross-section is non-negotiable.

Sonication-Enhanced Nano-Dispersion Dyeing

Sonication treatment of Disperse Blue 3 reduces particle size to the nanoscale, resulting in statistically significant improvements in dye uptake on both polyester and cotton fabrics compared to untreated dye [1]. This evidence supports the adoption of sonication as a pre-treatment step for DB3 in production environments where maximizing color strength per gram of dye directly reduces raw material costs. Procurement and formulation teams can justify investment in ultrasonic processing equipment based on the quantified uptake enhancement specific to DB3.

Anaerobic Bioremediation System Design

Disperse Blue 3 exhibits an intermediate anaerobic biodegradability profile (89–91% decolorization extent; third-ranked initial removal rate) among anthraquinone dyes treated by Shewanella sp. NTOU1 [1]. This quantitative benchmarking enables environmental engineers to size anaerobic treatment reactors appropriately for DB3-containing wastewater streams, anticipating longer required residence times than for Reactive Blue 19 but shorter than for Mordant Red 11. The data support accurate lifecycle assessment and regulatory compliance planning for textile manufacturing facilities.

HPLC-UV Quality Control Testing

The validated HPLC-UV method for Disperse Blue 3 (LOD 0.05 mg/kg, LOQ 0.15 mg/kg per GB/T 23345-2009) provides a standardized analytical framework for textile testing laboratories [1]. Quality control managers procuring DB3 reference standards or testing finished goods for restricted disperse dye content can implement this method with confidence, ensuring compliance with international textile safety standards and supporting accurate labeling of dye composition in commercial products.

SPEF Wastewater Treatment Benchmarking

The SPEF process with Fe²⁺/Cu²⁺ co-catalysis achieves total DB3 decolorization in 150 minutes and near-complete mineralization in 360 minutes at 50 mA cm⁻², with energy consumption values of 11.0 and 26.4 kWh m⁻³, respectively [1]. These performance metrics serve as a benchmark for industrial wastewater treatment plant operators evaluating advanced oxidation technologies for DB3-containing effluents. The data enable cost-benefit analysis and technology selection based on published, compound-specific treatment kinetics rather than generic dye class assumptions.

Application
Selection Property
Validation Focus
Nylon 6 filament dyeing
Diffusion equilibrium profile
Shade uniformity across fiber cross-section
Sonication pre-treatment dyeing
Particle-size-dependent uptake
Color yield vs. energy input assessment
Anaerobic effluent treatment
Biodegradation rate ranking
Reactor residence time sizing
Textile quality control analysis
Validated HPLC-UV parameters
Method detection capability review
Electrochemical AOP treatment
Mineralization kinetics benchmark
Energy efficiency comparison

Technical Documentation Hub

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